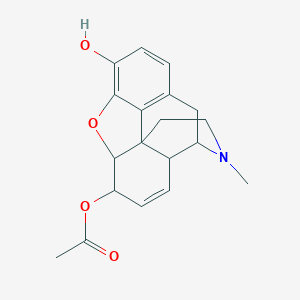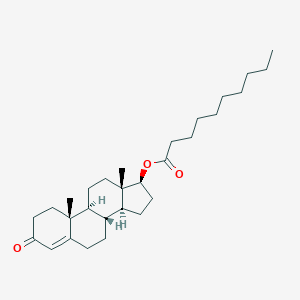
6-Acetylmorphine
Vue d'ensemble
Description
6-Acetylmorphine, also known as 6-monoacetylmorphine or 6-MAM, is an active metabolite of heroin and a biomarker for heroin usage .
Synthesis Analysis
6-Acetylmorphine can be synthesized from morphine using glacial acetic acid with an organic base as a catalyst . It is also produced as a metabolite of heroin . A multi-step reaction involving triethylamine/acetonitrile and hydroxylamine hydrochloride/ethanol is used in the synthesis .Molecular Structure Analysis
The molecular formula of 6-Acetylmorphine is C19H21NO4 . The IUPAC name is [(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate . The molecular weight is 327.4 g/mol .Chemical Reactions Analysis
6-Acetylmorphine is analyzed using liquid chromatography tandem mass spectrometry (LC–MS-MS) for the quantification in neat oral fluid . The calibration range is 0.4–150 ng/mL for 6-acetylmorphine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Acetylmorphine include a molecular weight of 327.4 g/mol and a molecular formula of C19H21NO4 .Applications De Recherche Scientifique
Natural Product in Mammalian Brain
6-Acetylmorphine has been identified as a natural product present in the mammalian brain . It is more potent than morphine in vivo, mainly due to its greater penetration into the central nervous system . This makes it ideal for fulfilling the role of a peripheral-to-central hormone .
Evidence of Heroin Abuse
The detection of 6-Acetylmorphine (6-AM) is considered definitive evidence of heroin abuse . This is because heroin is quickly deacetylated to 6-AM by blood esterases, and 6-AM is further metabolized to morphine .
3. In Vitro Formation from Morphine and Aspirin A study investigated the possibility that aspirin, when in solution with morphine, may acetylate morphine to produce acetylmorphine . This could potentially have implications for forensic toxicology .
4. Role in Heroin-Induced Reward and Locomotor Activity Research has provided evidence that 6-Acetylmorphine is essential for the rewarding and sensitizing properties of heroin . However, heroin caused stronger reward compared with 6-Acetylmorphine, which may be explained by the higher lipophilicity of heroin, providing more efficient drug transfer to the brain .
Mécanisme D'action
Target of Action
6-Acetylmorphine (6-MAM) is an opioid and one of the three active metabolites of heroin . The primary target of 6-MAM is the μ-opioid receptors in the brain . These receptors play a crucial role in pain perception, reward, and addictive behaviors.
Mode of Action
6-MAM interacts with its targets, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in analgesic effects and feelings of euphoria. Unlike heroin, 6-MAM has a free 3-hydroxy group, which allows it to bind more effectively to the μ-opioid receptors .
Biochemical Pathways
6-MAM is a metabolite of heroin. Once heroin has passed first-pass metabolism, it is metabolized into 6-MAM, which is then further metabolized into morphine or excreted in urine . The metabolic transformation of 6-MAM into morphine involves the action of esterase enzymes in the brain .
Pharmacokinetics
The pharmacokinetics of 6-MAM involve its absorption, distribution, metabolism, and excretion. After administration, 6-MAM is rapidly absorbed into the brain due to its high lipophilicity . It is then metabolized into morphine or excreted in urine . The terminal half-life of 6-MAM is approximately 21.8 minutes , indicating its rapid clearance from the body.
Result of Action
The binding of 6-MAM to the μ-opioid receptors results in analgesic effects and feelings of euphoria . This is why 6-MAM is considered to be responsible for the immediate euphoric effect after heroin administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-MAM. For instance, temperature and exposure to light can affect drug stability . Moreover, the presence of other substances in the body, such as cocaine, can influence the pharmacokinetics of 6-MAM, as evidenced by a 13% lower terminal half-life of 6-MAM in cocaine users .
Safety and Hazards
Orientations Futures
There is significant interest in the development of innovative therapeutics to counteract the effects of abused substances. In recent years, vaccines have emerged as a novel and promising strategy to tackle addiction . Anti-drug vaccines are designed to stimulate the immune system to produce antibodies that bind to addictive compounds, such as 6-Acetylmorphine . These antibodies effectively neutralize the target molecules, preventing them from reaching the brain and eliciting their rewarding effects .
Propriétés
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGPZNTOPXGV-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182154 | |
| Record name | 6-O-Monoacetylmorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylmorphine | |
CAS RN |
2784-73-8 | |
| Record name | 6-Acetylmorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-Monoacetylmorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-Monoacetylmorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morphine 6-acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ACETYLMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5E47P1ZCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)


![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


